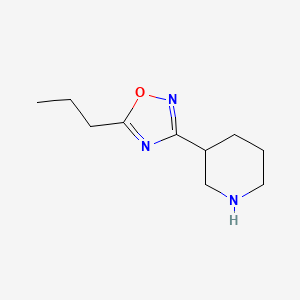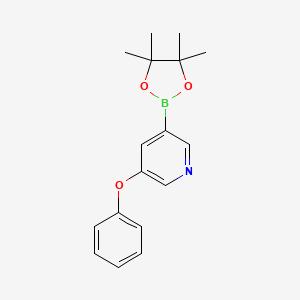
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Isobutyrylamino-9-(2’-O-tert-butyldimethylsilyl-5’-O-DMT-b-D-ribofuranosyl)purine 3’-CE phosphoramidite” is an essential component in oligonucleotide synthesis for the biomedical industry . It is used in the modification and synthesis of nucleotide sequences targeting specific genes or diseases . Its unique properties allow for efficient and accurate incorporation into DNA and RNA strands, enabling researchers to study and develop therapeutic interventions for various conditions .
Physical And Chemical Properties Analysis
The molecular weight of the compound is 954.20 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound.Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho involves the protection of the ribose hydroxyl groups, followed by the coupling of the protected nucleoside with the phosphoramidite derivative of the phosphoramidite derivative of the 3/'-CE phosphoramidite. The resulting protected oligonucleotide is then deprotected to yield the final product.", "Starting Materials": [ "2-Amino-6-chloropurine", "Isobutyric anhydride", "Triethylamine", "DMT-Cl", "Tert-butyldimethylsilyl chloride", "3/'-CE phosphoramidite", "Tetrazole", "Acetonitrile", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Pyridine", "Dimethylformamide", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of 5/'-OH with DMT-Cl and triethylamine in acetonitrile", "Protection of 2/'-OH with tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Coupling of protected nucleoside with 3/'-CE phosphoramidite and tetrazole in acetonitrile", "Deprotection of DMT group with dichloroacetic acid in methanol", "Deprotection of tert-butyldimethylsilyl group with tetra-n-butylammonium fluoride in tetrahydrofuran", "Purification by reverse-phase HPLC", "Characterization by NMR and mass spectrometry" ] } | |
Numéro CAS |
179558-91-9 |
Nom du produit |
2-Isobutyrylamino-9-(2/'-O-tert-butyldimethylsilyl-5/'-O-DMT-b-D-ribofuranosyl)purine 3/'-CE phospho |
Formule moléculaire |
C50H68N7O8PSi |
Poids moléculaire |
954.194 |
Nom IUPAC |
N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O8PSi/c1-33(2)46(58)55-48-52-30-41-45(54-48)56(32-53-41)47-44(65-67(12,13)49(7,8)9)43(64-66(62-29-17-28-51)57(34(3)4)35(5)6)42(63-47)31-61-50(36-18-15-14-16-19-36,37-20-24-39(59-10)25-21-37)38-22-26-40(60-11)27-23-38/h14-16,18-27,30,32-35,42-44,47H,17,29,31H2,1-13H3,(H,52,54,55,58)/t42-,43?,44?,47-,66?/m1/s1 |
Clé InChI |
NSNBXSIELVIXGV-XWZCDNBYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



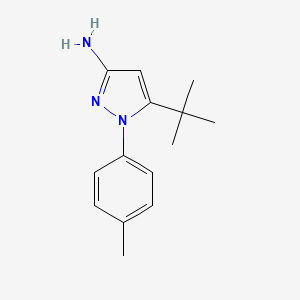
![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B596609.png)
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
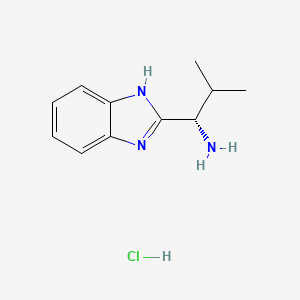
![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
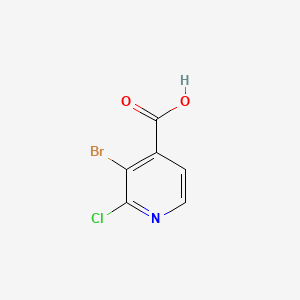
![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
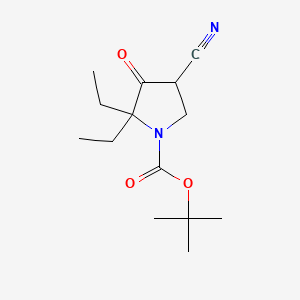
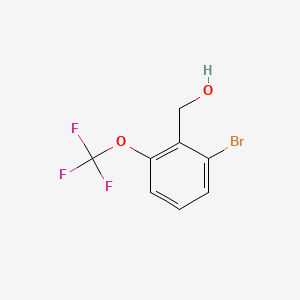
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
